molecular formula C10H10ClN3O B1208029 Clazolimine CAS No. 40828-44-2

Clazolimine

Cat. No. B1208029
CAS RN: 40828-44-2
M. Wt: 223.66 g/mol
InChI Key: TUQAUZURSHKTFF-UHFFFAOYSA-N
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Description

Clazolimine is an imidazolidinone-based aldosterone antagonist with potassium-sparing diuretic activity. Clazolimine antagonizes aldosterone at the mineralocorticoid receptor in the kidneys, thereby increasing sodium excretion and inhibiting potassium excretion.

Scientific Research Applications

Pharmacokinetic Study in Healthy Volunteers and Epileptic Patients

  • Study Overview : This study investigated the pharmacokinetics of Clobazam (CLB), a 1,5-benzodiazepine with anxiolytic properties, which has been used in the treatment of various forms of epilepsy. The study measured CLB using a gas-chromatographic method and analyzed plasma concentrations in both healthy volunteers and epileptic out-patients undergoing long-term therapy with CLB (Tedeschi, Riva, & Baruzzi, 1981).

Single Crystal FLIM Characterization of Clofazimine in Silica-Based Materials

  • Study Overview : This research studied Clofazimine (CLZ), an antibiotic used against Gram-positive bacteria and leprosy, and its loading, stability, and distribution when encapsulated in silica-based mesoporous materials and zeolites. The study is significant for understanding how silica frameworks affect the properties of encapsulated drugs like CLZ, with implications for the design of drug carriers (Angiolini, Cohen, & Douhal, 2019).

Effect of Clofazimine on Infectious and Noninfectious Diseases

  • Study Overview : Clofazimine has been clinically used for nearly 40 years, primarily indicated for multibacillary leprosy. However, its effectiveness extends to several infectious and noninfectious diseases, such as typical mycobacterial infections, rhinoscleroma, and severe acne. The study summarizes its clinical experience, possible mechanisms of action, and side effects (Arbiser & Moschella, 1995).

Cadazolid: A Novel Antibiotic for Clostridium difficile

  • Study Overview : Cadazolid, a new antibiotic developed for treating Clostridium difficile-associated diarrhea, was evaluated for its safety, tolerability, and pharmacokinetics in healthy subjects. The study provides insights into its low systemic exposure and high concentrations at the site of action, demonstrating its potential as an effective treatment for C. difficile infection (Baldoni, Gutierrez, Timmer, & Dingemanse, 2014).

In Vitro and In Vivo Antibacterial Evaluation of Cadazolid

Clazosentan: Neurological Ischemia and Infarction After Subarachnoid Hemorrhage

properties

CAS RN

40828-44-2

Product Name

Clazolimine

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-imino-3-methylimidazolidin-4-one

InChI

InChI=1S/C10H10ClN3O/c1-13-9(15)6-14(10(13)12)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3

InChI Key

TUQAUZURSHKTFF-UHFFFAOYSA-N

SMILES

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 25 ml. of water containing 0.84 g. of sodium hydroxide was dissolved in 3.2 g. of p-chlorophenylcyanamide. To the clear solution was added 2.25 g. of N-methylchloroacetamide. The reaction mixture was stirred for 48 hours at room temperature. The precipitate was filtered to yield 1.9 g. of product, m.p. 182°-184° C. After the initial product was filtered, the filtrate was left stirring another three days. An additional 1.2 g. of product precipitated from solution. Total yield of product was 3.1 g. (66%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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